![molecular formula C25H27N3O2 B2421593 N-[2-(3,4-二氢异喹啉-2(1H)-基)-2-吡啶-3-基乙基]-4-乙氧基苯甲酰胺 CAS No. 904271-43-8](/img/structure/B2421593.png)

N-[2-(3,4-二氢异喹啉-2(1H)-基)-2-吡啶-3-基乙基]-4-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

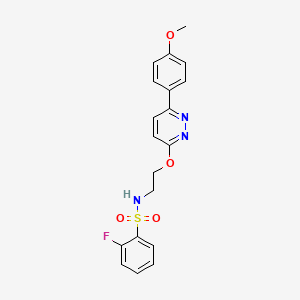

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide, also known as DIQPA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit interesting biochemical and physiological effects.

科学研究应用

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of the compound to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, some of these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development .

Imidazole Moiety

The compound contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazoles play essential roles in various biological processes and are found in many biologically active molecules . Further exploration of the specific functions of this imidazole group could reveal additional applications.

Chemodivergent Synthesis

Chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials is intriguing. Researchers have developed methods to synthesize these two skeletons separately, which could lead to diverse applications . Investigating the properties and potential therapeutic uses of these compounds may yield valuable insights.

作用机制

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key enzyme involved in steroid metabolism and prostaglandin biosynthesis, playing a significant role in hormone-dependent diseases such as breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by binding to the enzyme’s active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the dihydroisoquinoline moiety binds in an adjacent hydrophobic pocket . This binding inhibits the enzyme’s activity, thereby disrupting the metabolic pathways it is involved in .

Biochemical Pathways

The inhibition of AKR1C3 affects the metabolic pathways of steroids and prostaglandins. This can lead to a decrease in the production of certain hormones and inflammatory mediators, potentially impacting the growth and survival of hormone-dependent cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of hormone and prostaglandin production due to the inhibition of AKR1C3. This can lead to altered cell signaling and potentially inhibit the growth of hormone-dependent cancer cells .

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-2-30-23-11-9-20(10-12-23)25(29)27-17-24(21-8-5-14-26-16-21)28-15-13-19-6-3-4-7-22(19)18-28/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRVWFFDKXICEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2421514.png)

![N-(4-fluorophenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2421520.png)

![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)

![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)

![N-(2,5-dimethoxybenzyl)-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2421530.png)

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)